molecular formula C9H12N4O2 B048791 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid CAS No. 122970-18-7

3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid

Cat. No. B048791
M. Wt: 208.22 g/mol
InChI Key: DVWLTFLJYRCZSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid (DMDA-2) is a chemical compound that has attracted significant attention from researchers due to its potential applications in various fields, including medicine, agriculture, and materials science. DMDA-2 is a heterocyclic compound that contains a pyridine ring and a diazenyl group, which makes it a versatile molecule with unique properties.

Mechanism Of Action

The mechanism of action of 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of cell growth and survival. In Alzheimer's disease, 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has been shown to reduce the production of amyloid-beta, a protein that is believed to contribute to the development of the disease.

Biochemical And Physiological Effects

3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has been shown to induce apoptosis, or programmed cell death, which is a mechanism that is used by the body to eliminate damaged or abnormal cells. In Alzheimer's disease, 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has been shown to reduce inflammation and oxidative stress, which are believed to contribute to the development of the disease. In plants, 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has been shown to inhibit the activity of enzymes that are involved in the synthesis of plant hormones, which can lead to changes in plant growth and development.

Advantages And Limitations For Lab Experiments

3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has several advantages for use in lab experiments, including its high purity and stability, and its ability to penetrate cell membranes. However, there are also some limitations to its use, including its toxicity and the need for careful handling and storage. 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid also has limited solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the study of 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid. In medicine, further research is needed to understand the mechanisms of action of 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid and its potential use in the treatment of various diseases. In agriculture, 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid could be further studied as a potential herbicide and plant growth regulator. In materials science, 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid could be used as a building block for the synthesis of novel materials with unique properties. Overall, the study of 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has the potential to lead to significant advances in various scientific fields.

Synthesis Methods

3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid can be synthesized using various methods, including the reaction of 2-methyl-4-pyridinecarboxylic acid with dimethylamine and sodium nitrite. Another method involves the reaction of 2-methyl-4-pyridinecarboxylic acid with nitrosyl chloride and dimethylamine. The synthesis of 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid requires careful handling of the reactants and the use of appropriate solvents and conditions to obtain a high yield.

Scientific Research Applications

3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has been extensively studied for its potential applications in various scientific fields. In medicine, 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has been shown to have anti-inflammatory and anti-cancer properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In agriculture, 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has been studied as a potential herbicide and plant growth regulator. In materials science, 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has been used as a building block for the synthesis of novel materials with unique properties.

properties

CAS RN

122970-18-7

Product Name

3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

3-(dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid

InChI

InChI=1S/C9H12N4O2/c1-6-8(11-12-13(2)3)7(9(14)15)4-5-10-6/h4-5H,1-3H3,(H,14,15)

InChI Key

DVWLTFLJYRCZSO-UHFFFAOYSA-N

SMILES

CC1=NC=CC(=C1N=NN(C)C)C(=O)O

Canonical SMILES

CC1=NC=CC(=C1N=NN(C)C)C(=O)O

synonyms

4-Pyridinecarboxylicacid,3-(3,3-dimethyl-1-triazenyl)-2-methyl-(9CI)

Origin of Product

United States

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